![molecular formula C26H30O4 B12838663 [1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate is an organic compound with the molecular formula C26H26O4 It is a derivative of biphenyl, where two butane-4,1-diyl diacrylate groups are attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate typically involves the reaction of 4,4’-dihydroxybiphenyl with butane-4,1-diyl diacrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to obtain a high-quality product. The final compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacrylate derivatives.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced acrylate groups.
Substitution: The acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacrylate derivatives, while reduction can produce biphenyl derivatives with reduced acrylate groups .
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biological Research: It is investigated for its potential use in drug delivery systems and biomedical applications, owing to its biocompatibility and ability to form hydrogels.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups participate in radical polymerization reactions, leading to the formation of three-dimensional polymeric structures. These structures can interact with various molecular targets and pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-4,4’-diol: A biphenyl derivative with hydroxyl groups instead of acrylate groups.
Butane-1,4-diyl diacrylate: A simpler diacrylate compound without the biphenyl core.
Uniqueness
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate is unique due to its combination of the biphenyl core and diacrylate groups, which impart distinct properties such as enhanced thermal stability and mechanical strength. This makes it particularly valuable in applications requiring robust materials .
Propriétés
Formule moléculaire |
C26H30O4 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
4-[4-[4-(4-prop-2-enoyloxybutyl)phenyl]phenyl]butyl prop-2-enoate |
InChI |
InChI=1S/C26H30O4/c1-3-25(27)29-19-7-5-9-21-11-15-23(16-12-21)24-17-13-22(14-18-24)10-6-8-20-30-26(28)4-2/h3-4,11-18H,1-2,5-10,19-20H2 |
Clé InChI |
CIONBNXYMQKBQS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)
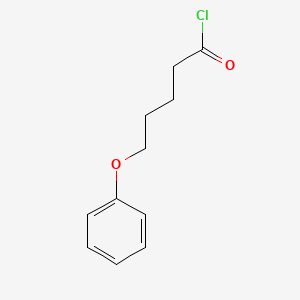
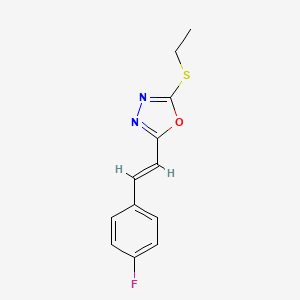

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)

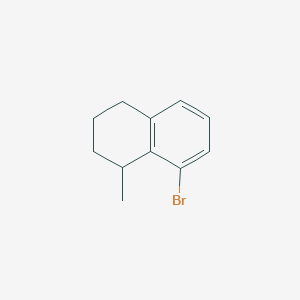
![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)

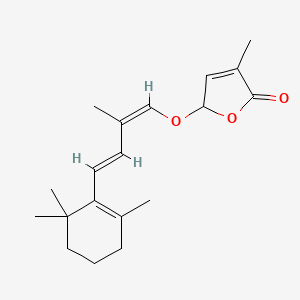
![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
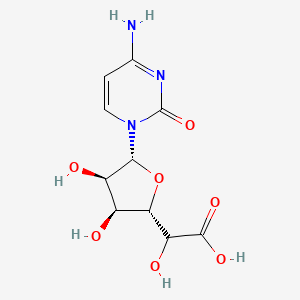
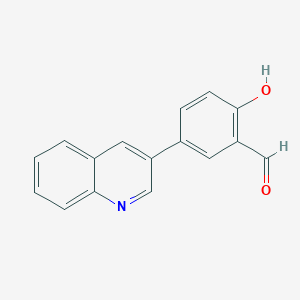
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
